molecular formula C15H12BrNO4 B041599 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS No. 43229-01-2

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

Cat. No. B041599
CAS RN: 43229-01-2
M. Wt: 350.16 g/mol
InChI Key: PBAAKBQGBSUCTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including O-benzylation, bromination, and reduction processes. For instance, the synthesis of (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, was achieved starting from 4-hydroxy-3-nitroacetophenone. This process involved O-benzylation followed by bromination and reduction, yielding the key intermediate with an overall yield of about 25% (Ji Ya-fei, 2010).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. For example, the crystal structure of related nitrophenyl derivatives demonstrates the impact of substituents on molecular conformation and intermolecular interactions (J. Jasinski et al., 2010).

Chemical Reactions and Properties

These compounds can undergo a range of chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity (Qingping Tian et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal stability and density, are crucial for understanding the behavior of these compounds under different conditions. For instance, the density of 6-nitro-tetrafuroxano[b,d,b',d']biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³ (Chen Boren & Liao Zhiyuan, 1990).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Studies on similar compounds, like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, provide insights into their structural, topological, and vibrational properties, contributing to a deeper understanding of their chemical behavior (M. V. Castillo et al., 2017).

Scientific Research Applications

  • Intermediate in Synthesis of Formoterol : This compound serves as an intermediate in the synthesis of formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Mohan, Ravikumar, Vittal, & Gido, 1994). Formoterol is a long-acting β2 agonist, and this compound plays a critical role in its production.

  • Improved Synthesis Techniques : Studies have focused on improving the synthesis methods for this compound. For instance, a study successfully synthesized (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a key intermediate in (R,R)-formoterol, with a significant overall yield, emphasizing the efficiency of the synthesis process (Ji Ya-fei, 2010).

  • Photoluminescence in Tb(3+) Complexes : The compound has been investigated for its impact on the photoluminescence properties of Tb(3+) complexes. The presence of electron-withdrawing groups in certain positions of the compound influences these properties, which could be significant in the field of materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Molecular Structure Studies : Research has been conducted to understand the molecular structure and stability of compounds related to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. For example, the molecular structure of 1-phenyl-2-chloro-3-(meta-nitrophenyl)-2,3-epoxypropanone was studied, highlighting the importance of the nitrophenyl substituent in stabilizing the molecular structure (Litvinov, Mamedov, & Kataeva, 1994).

  • Photoinduced Birefringence in Azo Polymers : The cooperative motion of polar side groups, including those similar to parts of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, in azo polymers has been found to contribute significantly to high photoinduced birefringence and reversible optical storage efficiency (Meng, Natansohn, Barrett, Rochon, 1996).

Safety And Hazards

Safety data sheets (SDS) are a good source of information on the safety and hazards associated with a compound. They provide information on the compound’s toxicity, reactivity, and precautions for safe handling .

properties

IUPAC Name

2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAKBQGBSUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454831
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

CAS RN

43229-01-2
Record name 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43229-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyltrimethylammonium tribromide (1.46 g, 3.90 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (1.04 g, 3.82 mmol) in anhydrous THF (15 mL) in three portions. The reaction mixture was stirred at rt for 12 h. Then an aqueous sodium bicarbonate solution (5%, 10 mL) and an aqueous sodium thiosulfate solution (10%, 5 mL) were added. The mixture was extracted with dichloromethane, and combined organics were concentrated by rotary evaporation. The resulting residue was purified by Biotage silica gel column chromatography eluting with dichloromethane to give bromo ketone 3 as a white solid (1.08 g, 81% yield): 1H NMR (500 MHz, CDCl3) δ 4.49 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

In 60 ml of chloroform there was dissolved 5.4 g of 4-benzyloxy-3-nitroacetophenone and after adding dropwise to the solution a mixture of 3.2 g of bromine and 5 ml. of chloroform, with stirring, the mixture was further stirred for 30 minutes. The reaction product was concentrated under a reduced pressure and the crystalline residue thus obtained was washed with 20 ml. of benzene and dried to give 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone melting at 135°-136° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phenyltrimethylammonium tribromide (109.00 g, 290.00 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (65.60 g, 242.00 mmol) in anhydrous THF (600 mL) in three portions, and the reaction mixture was stirred at rt for 12 h. The solids were then collected by filtration and the filtrate concentrated. The product was precipitated from chloroform upon the addition of hexanes, then collected by filtration and dried under vacuum to give bromo ketone 3 as a light yellow solid (63.33 g, 75% yield): 1H NMR (500 MHz, CDCl3) δ 4.37 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 3
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 4
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 5
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 6
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

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